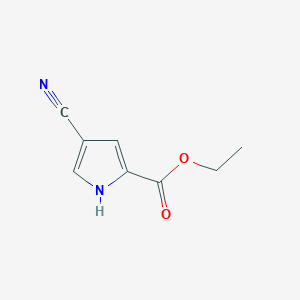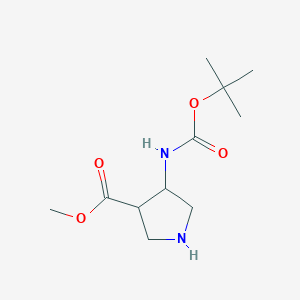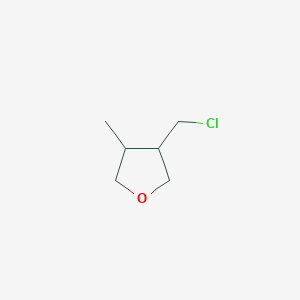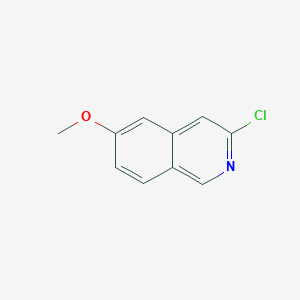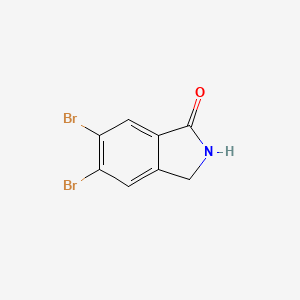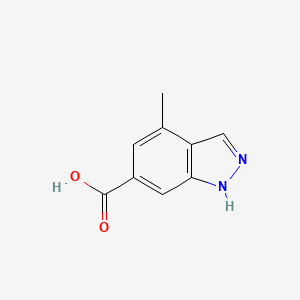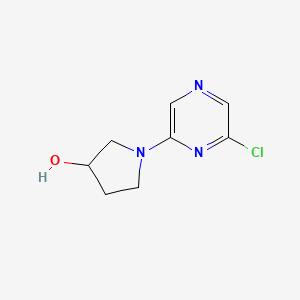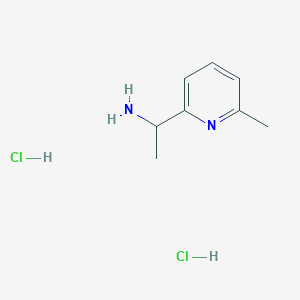
1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride
Descripción general
Descripción
“1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride” is a chemical compound with the CAS Number: 858838-82-1 . It has a molecular weight of 195.09 and its IUPAC name is (6-methyl-2-pyridinyl)methanamine dihydrochloride . The compound is an off-white solid .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, a series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)pyrazoles have been synthesized and evaluated for their activin receptor-like kinase 5 (ALK5) inhibitory activity .Chemical Reactions Analysis
While specific chemical reactions involving “1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride” are not detailed in the retrieved data, related compounds have been evaluated for their reactivity .Physical And Chemical Properties Analysis
The compound is an off-white solid . Its molecular weight is 195.09 . Unfortunately, other specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Overview
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are pivotal in medicinal chemistry due to their versatile biological activities. These compounds exhibit a wide range of pharmacological properties, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. Their structural diversity allows for the development of numerous drugs and therapeutic agents, highlighting their importance in drug discovery and pharmaceutical research (Abu-Taweel et al., 2022). Furthermore, pyridine derivatives serve as key intermediates in the synthesis of complex organic molecules, underscoring their utility in synthetic organic chemistry.
Pyridine Derivatives in Chemosensing Applications
Beyond their medicinal relevance, pyridine derivatives are highly effective chemosensors. They exhibit a high affinity for various ions and neutral species, making them ideal for the detection of anions, cations, and neutral species in environmental, agricultural, and biological samples. This chemosensing capability is crucial for monitoring pollutants, detecting trace elements in agriculture, and understanding biological processes at the molecular level (Abu-Taweel et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(6-methylpyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-4-3-5-8(10-6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHLSEZFNCMZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1423728.png)


